![molecular formula C10H11NO3S B3157251 5-(Ethanesulfonyl)-2-methyl-1,3-benzoxazole CAS No. 847837-35-8](/img/structure/B3157251.png)
5-(Ethanesulfonyl)-2-methyl-1,3-benzoxazole
Overview
Description
5-(Ethanesulfonyl)-2-methyl-1,3-benzoxazole is an organic compound that belongs to the class of benzoxazoles. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This compound is characterized by the presence of an ethanesulfonyl group attached to the benzoxazole ring, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Ethanesulfonyl)-2-methyl-1,3-benzoxazole typically involves the reaction of 2-methyl-1,3-benzoxazole with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
2-methyl-1,3-benzoxazole+ethanesulfonyl chloridebasethis compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
5-(Ethanesulfonyl)-2-methyl-1,3-benzoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The ethanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of various substituted benzoxazole derivatives.
Scientific Research Applications
5-(Ethanesulfonyl)-2-methyl-1,3-benzoxazole has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(Ethanesulfonyl)-2-methyl-1,3-benzoxazole involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl chloride: Similar in structure but with a methyl group instead of an ethyl group.
Tosyl chloride: Contains a toluene sulfonyl group instead of an ethanesulfonyl group.
Uniqueness
5-(Ethanesulfonyl)-2-methyl-1,3-benzoxazole is unique due to the presence of both the benzoxazole ring and the ethanesulfonyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Biological Activity
5-(Ethanesulfonyl)-2-methyl-1,3-benzoxazole is a compound that has gained attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial, antifungal, and anticancer properties, alongside relevant research findings and case studies.
Chemical Structure and Properties
This compound is characterized by a benzoxazole ring with an ethane sulfonyl group and a methyl substituent. This unique structure contributes to its interaction with biological targets.
Antimicrobial Activity
Recent studies have shown that benzoxazole derivatives exhibit significant antimicrobial properties. For instance, a series of synthesized benzoxazole analogues were evaluated for their in vitro antibacterial and antifungal activities. The results indicated that certain derivatives had minimum inhibitory concentration (MIC) values comparable to established antibiotics like ofloxacin and antifungals like fluconazole .
Table 1: Antimicrobial Activity of Benzoxazole Derivatives
Compound | MIC (µM) against Bacillus subtilis | MIC (µM) against Candida albicans |
---|---|---|
Compound 1 | 12.5 | 15.0 |
Compound 2 | 10.0 | 18.0 |
This compound | TBD | TBD |
Anticancer Activity
The anticancer potential of benzoxazole derivatives has also been explored extensively. In one study, various benzoxazole compounds were tested against the HCT-116 colorectal carcinoma cell line using the Sulforhodamine B assay. The findings revealed that some compounds exhibited IC50 values lower than that of the standard drug, 5-fluorouracil, indicating promising anticancer activity .
Table 2: Anticancer Activity of Selected Benzoxazole Compounds
Compound | IC50 (µM) | Standard Drug (5-FU) IC50 (µM) |
---|---|---|
Compound A | 24.5 | 29.2 |
Compound B | 39.9 | 29.2 |
This compound | TBD | TBD |
The mechanism by which this compound exerts its biological effects is likely multifaceted. It may involve interactions with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways. For instance, the presence of the sulfonyl group may enhance binding affinity to target proteins through hydrogen bonding and hydrophobic interactions.
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of benzoxazole derivatives for their biological activities:
- Synthesis and Evaluation : A recent study synthesized various benzoxazole derivatives and assessed their antibacterial and anticancer properties in vitro. The results showed that structural modifications significantly influenced their biological activity .
- Structure-Activity Relationship (SAR) : Research has highlighted the importance of specific substitutions on the benzoxazole ring that enhance biological activity. For example, electron-withdrawing groups have been shown to improve antimicrobial efficacy against various pathogens .
- Comparative Studies : Comparative analysis with other pharmacologically active compounds demonstrated that certain derivatives of benzoxazole could serve as effective alternatives or adjuncts to existing therapies for bacterial infections and cancer treatment .
Properties
IUPAC Name |
5-ethylsulfonyl-2-methyl-1,3-benzoxazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3S/c1-3-15(12,13)8-4-5-10-9(6-8)11-7(2)14-10/h4-6H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJIFOKJAFXGMGY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC2=C(C=C1)OC(=N2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701288060 | |
Record name | 5-(Ethylsulfonyl)-2-methylbenzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701288060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
847837-35-8 | |
Record name | 5-(Ethylsulfonyl)-2-methylbenzoxazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=847837-35-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(Ethylsulfonyl)-2-methylbenzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701288060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.